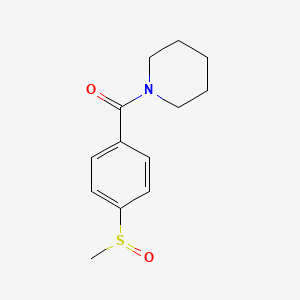
(2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone, also known as MMMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMMP belongs to the class of morpholine-based compounds and is known for its unique chemical properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate.
Biochemical and Physiological Effects
(2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone has been shown to exhibit various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which plays a role in regulating neuronal activity and is involved in the regulation of anxiety and stress. (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone has also been found to decrease the levels of glutamate, which is involved in the development of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone in lab experiments is its unique chemical properties, which make it a promising candidate for drug development. However, one of the limitations of using (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone in lab experiments is its limited solubility in water, which can make it difficult to administer in certain studies.
Direcciones Futuras
There are several future directions for the research on (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone. One potential direction is the development of (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is the investigation of the effects of (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone on the regulation of neuronal activity in the brain, which could lead to the development of drugs for the treatment of anxiety and depression. Additionally, further studies are needed to fully understand the mechanism of action of (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone and its potential applications in the field of medicine.
Conclusion
In conclusion, (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone is a promising compound that has gained attention in scientific research due to its potential therapeutic applications. Its unique chemical properties make it a promising candidate for drug development, and its anti-inflammatory, analgesic, and anticonvulsant properties make it a potential treatment for various diseases. Further research is needed to fully understand the mechanism of action of (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone and its potential applications in the field of medicine.
Métodos De Síntesis
The synthesis of (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone involves the reaction of 3-methylthiophene-2-carboxylic acid with 2-methylmorpholine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone is then purified using column chromatography to obtain a high purity product.
Aplicaciones Científicas De Investigación
(2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone has been the subject of various scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
(2-methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-3-6-15-10(8)11(13)12-4-5-14-9(2)7-12/h3,6,9H,4-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGQVFOLMLOJAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4-[(2-methylphenyl)methyl]morpholine](/img/structure/B7509393.png)

![2-[[2-(Hydroxymethyl)piperidin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7509399.png)
![2-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)amino]propanenitrile](/img/structure/B7509402.png)
![2-Methyl-4-[(4-methylsulfanylphenyl)methyl]morpholine](/img/structure/B7509408.png)




![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7509451.png)
![4-[(4-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509456.png)
![2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7509460.png)

